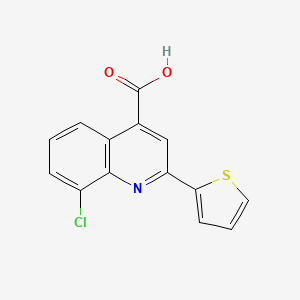

8-chloro-2-thien-2-ylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-chloro-2-thiophen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2S/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTVKEBYCBRQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396432 | |

| Record name | 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52413-56-6 | |

| Record name | 8-Chloro-2-(2-thienyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52413-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thien-2-yl Group Introduction

The thien-2-yl substituent is introduced via a Suzuki-Miyaura cross-coupling reaction. The 8-chloroquinoline-4-carboxylic acid intermediate is first converted to its boronic ester derivative using bis(pinacolato)diboron in the presence of a palladium catalyst. This intermediate reacts with 2-bromothiophene under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to yield the target compound.

Reaction Conditions Table

Friedländer Synthesis with Thiophene Derivatives

An alternative route employs the Friedländer quinoline synthesis, which couples 2-aminobenzaldehyde derivatives with ketones containing the thien-2-yl group. For this compound, 2-amino-5-chlorobenzaldehyde reacts with thien-2-ylacetonitrile in acetic acid under reflux. The resulting quinoline intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in alkaline conditions.

Optimization Challenges

This method faces challenges in regioselectivity due to competing cyclization pathways. The use of Lewis acids like ZnCl₂ improves yield by directing the reaction toward the desired 2-thien-2-yl product.

Key Data

- Starting Material: 2-Amino-5-chlorobenzaldehyde (purity ≥98%, CAS 635-21-2)

- Cyclization Yield: 55–60% (without ZnCl₂), 70–75% (with ZnCl₂)

- Oxidation Yield: 80–85% (KMnO₄, NaOH/H₂O)

Halogen Exchange Strategies

A less common but efficient approach involves halogen exchange at position 2 of preformed 8-chloroquinoline-4-carboxylic acid. The 2-iodo or 2-bromo derivative undergoes Ullmann coupling with thiophene-2-boronic acid in the presence of CuI and a diamine ligand. This method avoids the need for palladium catalysts but requires stringent anhydrous conditions.

Advantages and Limitations

- Advantage : Higher functional group tolerance compared to Suzuki coupling.

- Limitation : Lower yields (~50%) due to competing side reactions.

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol/water (3:1 v/v) or chromatography on silica gel using ethyl acetate/hexane gradients. Purity ≥95% is confirmed by HPLC (C18 column, 0.1% H₃PO₄/ACN mobile phase).

Spectroscopic Data

- ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, H-3), 8.35 (d, J = 8.5 Hz, 1H, H-5), 7.95–7.85 (m, 3H, thiophene and H-6), 7.45 (d, J = 8.5 Hz, 1H, H-7).

- IR (KBr): 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Industrial-Scale Considerations

The patent literature highlights the importance of intermediate purification. For example, the carboxylic acid precursor (8-chloroquinoline-4-carboxylic acid) is isolated as its sodium salt to improve solubility and minimize side reactions during cross-coupling. Pilot-scale batches report an overall yield of 40–45% using the Gould-Jacobs route with POCl₃ chlorination.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-thien-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium azide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties: Studies have shown that 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid can inhibit the growth of various cancer cell lines, including hematologic cancers. For example, a derivative demonstrated IC50 values in the low micromolar range against K562 and U937 cell lines, indicating strong antiproliferative effects .

2. Organic Synthesis

- This compound serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of more complex heterocyclic compounds through various reactions such as Friedländer synthesis and Suzuki-Miyaura coupling.

3. Material Science

- The compound's electronic properties make it suitable for applications in organic semiconductors and materials for electronic devices. Its structural features allow it to be integrated into organic photovoltaic cells and light-emitting diodes (LEDs) due to its ability to facilitate charge transport.

| Compound | Target Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| D28 | K562 | 2 | Antiproliferative |

| D29 | U937 | 3 | Antiproliferative |

| D30 | MDA-MB-231 | 15 | Antiproliferative |

Table 2: Synthetic Routes for this compound

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Friedländer Synthesis | 2-Aminobenzaldehyde + Ketone | 75 |

| Suzuki-Miyaura Coupling | Thiophene Boronic Acid + Pd Catalyst | 80 |

Case Studies

Case Study 1: Anticancer Activity

A study published in Frontiers in Chemistry evaluated the anticancer activity of derivatives of this compound against various cancer cell lines. The results indicated that compound D28 exhibited potent antiproliferative effects specifically against hematologic cancers, outperforming traditional chemotherapeutics .

Case Study 2: Organic Photovoltaics

Research conducted on the use of this compound in organic photovoltaic devices demonstrated its effectiveness as a charge transport material. The incorporation of this compound into device architecture resulted in improved efficiency due to its favorable electronic properties, highlighting its potential in renewable energy applications.

Mechanism of Action

The mechanism of action of 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like topoisomerase II, thereby interfering with DNA replication and cell division. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function .

Comparison with Similar Compounds

Substituent Variations at Position 2 and 8

The following table compares 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid with structurally similar compounds, focusing on substituents, physicochemical properties, and applications:

Key Observations

Impact of Substituents on Solubility: The 4-methylphenyl derivative (CAS 401604-07-7) exhibits slight solubility in chloroform and DMSO, likely due to the hydrophobic methyl group . Thiophene-containing analogues (e.g., 6-chloro-2-thienyl in CAS 33289-51-9) may exhibit enhanced metal-binding capacity, as seen in related 8-hydroxyquinoline derivatives .

Pyridinyl-substituted derivatives (e.g., CAS 52413-50-0) are used in coordination chemistry, leveraging the nitrogen atom for metal chelation .

Structural Flexibility: The quinoline core allows extensive substitution without significant loss of stability, as evidenced by the room-temperature stability of 6-chloro-2-thienylquinoline-4-carboxylic acid .

Research Findings and Trends

- Metal Chelation: Derivatives like 8-hydroxyquinoline-2-carboxylic acid (studied in ) demonstrate strong metal-binding properties, a trait likely shared by this compound due to its analogous structure.

- Antimicrobial Potential: Chlorinated quinoline derivatives are frequently explored for antimicrobial activity. For example, the 2,4-dichlorophenyl analogue (CAS 863180-69-2) is used in pharmaceutical intermediates, hinting at broader therapeutic applications .

- Synthetic Utility : The carboxylic acid group at position 4 enables further functionalization, making these compounds valuable intermediates in drug discovery .

Biological Activity

8-Chloro-2-thien-2-ylquinoline-4-carboxylic acid (CAS No. 52413-56-6) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure includes a quinoline ring substituted with a thiophene group and a carboxylic acid functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈ClNO₂S |

| CAS Number | 52413-56-6 |

| Molecular Weight | 285.73 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, leading to significant biological effects.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .

- Anticancer Activity : Studies have shown that derivatives of quinoline carboxylic acids can exhibit antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

Anticancer Activity

A notable study evaluated the anticancer potential of this compound derivatives against several cancer cell lines using a CCK-8 assay. The results demonstrated significant antiproliferative activity at low micromolar concentrations.

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| D28 | K652 (leukemia) | 2 | High antiproliferative activity |

| D29 | K652 | 1.5 | Enhanced activity compared to D28 |

| D30 | K652 | 1.8 | Moderate activity |

These findings suggest that modifications to the core structure can enhance the anticancer properties of these compounds.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins. These studies indicate that the compound binds effectively within the active site of HDAC enzymes, disrupting their function and leading to altered gene expression profiles associated with cancer cell proliferation .

Case Studies

Several case studies have highlighted the effectiveness of compounds related to this compound:

- Histone Deacetylase Inhibition : A study found that derivatives showed promising HDAC inhibition, with some compounds achieving over 70% inhibition at concentrations as low as 2 µM .

- Antimicrobial Properties : Other investigations have suggested potential antimicrobial activities, although detailed mechanisms remain less explored compared to anticancer properties .

Q & A

Q. Optimization Strategies :

- Catalysis : Transition metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in thienyl substitution .

- Green Chemistry : Ultrasound irradiation or ionic liquid-mediated reactions enhance yield and reduce reaction time .

- Coupling Reagents : Use EDCI/HOBt for amidation or esterification steps to minimize side products .

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:

Key techniques include:

- X-ray Crystallography : Determines bond lengths, angles, and crystal packing. For related quinoline-4-carboxylic acids, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 10.058 Å, b = 10.648 Å) are common .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (m/z ~297.74 for C₁₇H₁₂ClNO₂) .

Basic: What are the key physicochemical properties of this compound, and how do they influence its reactivity?

Answer:

Q. Reactivity Implications :

- The electron-withdrawing chloro and carboxylic acid groups direct electrophilic substitution to the quinoline ring’s 5- and 7-positions.

- Thienyl substituents enhance π-stacking in biological targets .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The C-8 chloro group shows high susceptibility to nucleophilic attack (LUMO maps) .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict reaction rates.

- QSAR Models : Use logP and tPSA to correlate substituent effects with biological activity (e.g., IC₅₀ values for enzyme inhibition) .

Advanced: What strategies are effective for modifying the thienyl substituent to enhance biological activity?

Answer:

- Bioisosteric Replacement : Substitute thienyl with furan or pyridine rings to improve metabolic stability .

- Functionalization : Introduce electron-donating groups (e.g., -OCH₃) at the thienyl 5-position to enhance π-π interactions with target proteins .

- Protease Inhibition Assays : Test modified derivatives against serine hydrolases (e.g., trypsin) using fluorogenic substrates to quantify structure-activity relationships .

Advanced: How can stereochemical outcomes be controlled during the synthesis of quinoline-4-carboxylic acid derivatives?

Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity in cyclization steps .

- Crystallization-Induced Asymmetric Transformation : Recrystallize racemic mixtures in chiral solvents (e.g., (S)-limonene) to enrich desired enantiomers .

- HPLC Analysis : Monitor enantiomeric excess (ee) using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.